(2-(Oxetan-3-yloxy)phenyl)methanamine
CAS No.:
Cat. No.: VC16188086
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO2 |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | [2-(oxetan-3-yloxy)phenyl]methanamine |
| Standard InChI | InChI=1S/C10H13NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,5-7,11H2 |
| Standard InChI Key | NAUGCIPAKJIJSQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)OC2=CC=CC=C2CN |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is [2-(oxetan-3-yloxy)phenyl]methanamine, reflecting its phenyl backbone substituted at the second position with an oxetan-3-yloxy group and a primary amine at the benzylic position. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. Key identifiers include:
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InChI:
InChI=1S/C10H13NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,5-7,11H2 -
InChIKey:
NAUGCIPAKJIJSQ-UHFFFAOYSA-N -
SMILES:
C1C(CO1)OC2=CC=CC=C2CN.
The oxetane ring (a four-membered cyclic ether) introduces steric constraints that influence the molecule’s conformational flexibility, while the amine group provides a site for derivatization or salt formation .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of oxetane-containing compounds typically involves nucleophilic substitution or ring-opening reactions. For example, N-phenyloxetan-3-amine (S1) is prepared via:
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Step 1: Reaction of oxetan-3-ol with aniline derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
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Step 2: Purification via silica gel chromatography using hexane/ethyl acetate (5:1) .
Adapting this methodology, (2-(Oxetan-3-yloxy)phenyl)methanamine could be synthesized by:
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Alkylation: Treating 2-aminobenzyl alcohol with oxetan-3-yl triflate in the presence of a base.
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Coupling: Mitsunobu reaction between 2-(hydroxymethyl)aniline and oxetan-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Pharmacological and Industrial Applications
Industrial Relevance
The compound’s amine group enables its use as:
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A building block: For polymers or covalent organic frameworks (COFs) via Schiff base formation.
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A ligand: In transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) .
Related Compounds and Derivatives
Structural Analogs
Synthetic Modifications
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N-Acylation: Reacting the primary amine with acyl chlorides yields amide derivatives with improved bioavailability .
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O-Alkylation: Substituting the oxetane oxygen with alkyl groups alters lipophilicity .
Analytical and Computational Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of related compounds confirms molecular formulas:
Computational Modeling
Density functional theory (DFT) calculations predict:
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